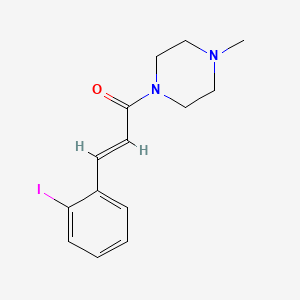
2-Bromo-6-fluoro-N-(2-hydroxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-fluoro-N-(2-hydroxyethyl)benzamide is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of benzamide, featuring bromine and fluorine substituents on the benzene ring, along with a hydroxyethyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-N-(2-hydroxyethyl)benzamide typically involves the following steps:
Bromination and Fluorination: The starting material, benzamide, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 2 and 6 positions, respectively.
Hydroxyethylation: The intermediate product is then reacted with ethylene oxide or a similar reagent to introduce the hydroxyethyl group at the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-fluoro-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The hydroxyethyl group can be oxidized to form a carbonyl group, or reduced to form an ethyl group.
Condensation Reactions: The amide group can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.
Applications De Recherche Scientifique
2-Bromo-6-fluoro-N-(2-hydroxyethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe to study biological processes, including enzyme activity and protein interactions.
Mécanisme D'action
The mechanism by which 2-Bromo-6-fluoro-N-(2-hydroxyethyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity. The hydroxyethyl group may also play a role in the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-fluoro-N-(2-hydroxyethyl)benzamide: Similar structure but with the fluorine atom at the 5 position.
2-Bromo-6-chloro-N-(2-hydroxyethyl)benzamide: Chlorine replaces fluorine.
2-Bromo-6-fluoro-N-(2-methoxyethyl)benzamide: Methoxyethyl group instead of hydroxyethyl.
Uniqueness
2-Bromo-6-fluoro-N-(2-hydroxyethyl)benzamide is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions with biological targets. The hydroxyethyl group also provides distinct properties compared to other similar compounds, such as increased solubility in aqueous environments.
Propriétés
IUPAC Name |
2-bromo-6-fluoro-N-(2-hydroxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c10-6-2-1-3-7(11)8(6)9(14)12-4-5-13/h1-3,13H,4-5H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMXBJXNSQFILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)NCCO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B7972477.png)

![[3,5-Bis(azaniumylmethyl)phenyl]methylazanium;trichloride](/img/structure/B7972487.png)
![Potassium trifluoro[4-(2-methylpropanamido)phenyl]boranuide](/img/structure/B7972493.png)
![(2R,3S,7R,8S)-5-methyl-8-phenyl-5,9,19-triazapentacyclo[10.7.0.02,9.03,7.013,18]nonadeca-1(12),13,15,17-tetraene-4,6-dione](/img/structure/B7972500.png)
![(3Z)-3-[(2-iodophenyl)methylidene]-1-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B7972501.png)

![N-methyl-N'-[1-(2,4,6-trifluoro-phenyl)-methylidene]-hydrazine](/img/structure/B7972517.png)



![1-[4-Bromo-2-(but-3-en-1-yloxy)phenyl]ethan-1-one](/img/structure/B7972559.png)
![3,9-Diazabicyclo[4.2.1]nonan-3-yl(2-methylcyclopropyl)methanone](/img/structure/B7972573.png)
![3,9-Diazabicyclo[4.2.1]nonan-3-yl(2-methylfuran-3-yl)methanone](/img/structure/B7972574.png)
